molecular formula C8H5NO3 B178428 Furo[3,2-b]pyridine-6-carboxylic acid CAS No. 122535-04-0

Furo[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B178428
CAS No.: 122535-04-0
M. Wt: 163.13 g/mol
InChI Key: LIYSYIKDUZFTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,2-b]pyridine-6-carboxylic acid typically involves the construction of the furan and pyridine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the desired furo[3,2-b]pyridine structure .

Industrial Production Methods

large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield this compound oxides, while reduction could produce different reduced derivatives .

Mechanism of Action

The mechanism of action of furo[3,2-b]pyridine-6-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity. This can lead to the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[3,2-b]pyridine-6-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity and biological activity profiles, making it valuable for specific applications .

Biological Activity

Furo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound characterized by its unique ring structure and the presence of a carboxylic acid group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C₈H₅NO₃
  • Molecular Weight : 163.13 g/mol
  • CAS Number : 122535-04-0
  • Melting Point : >300 °C

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under controlled conditions. The synthesis routes can be optimized for yield and purity, making it suitable for both laboratory and industrial applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of furo[3,2-b]pyridine derivatives. For instance, a series of furan-pyridinone compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines KYSE70 and KYSE150. The most potent derivative exhibited an IC₅₀ value of 0.655 µg/mL after 24 hours of treatment, demonstrating significant inhibition of cell growth .

Table 1: Cytotoxicity of Furo[3,2-b]pyridine Derivatives

CompoundCell LineIC₅₀ (µg/mL)Time (h)
4cKYSE700.65524
4cKYSE1500.88824
4cKYSE701.32948
4cKYSE1500.65548

This compound's mechanism of action involves binding to specific molecular targets, such as kinases, which are crucial in regulating cell proliferation and survival. By inhibiting these targets, furo[3,2-b]pyridine derivatives can effectively impede cancer cell growth.

Inhibition of PAR-2 Signaling Pathway

Furo[3,2-b]pyridine compounds have also been investigated for their role as inhibitors of the protease-activated receptor-2 (PAR-2) signaling pathway. This pathway is implicated in various inflammatory processes and pain signaling. Compounds targeting PAR-2 could potentially treat conditions such as inflammatory bowel disease, rheumatoid arthritis, and cancer-related pain .

Case Studies

  • Antitumor Activity Study :
    A study synthesized several furan-pyridinone derivatives and tested their cytotoxicity against KYSE70 and KYSE150 cells using the MTT assay. The results indicated that compound 4c had remarkable inhibitory activity against both cell lines at low concentrations.
  • PAR-2 Inhibition Study :
    Research on furo[3,2-b]pyridine derivatives demonstrated their effectiveness in inhibiting PAR-2 mediated signaling pathways in vitro. This inhibition could lead to reduced inflammatory responses and pain management in various clinical conditions.

Properties

IUPAC Name

furo[3,2-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYSYIKDUZFTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559529
Record name Furo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122535-04-0
Record name Furo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of ethyl furo[3,2-b]pyridine-6-carboxylate (4.5 g, 23.5 mmol) in 1.25M sodium hydroxide (24 mL) was warmed at 60° C. for one hour to give a clear solution. This solution was cooled, filtered through charcoal and made weakly acidic with conc. hydrogen chloride. The precipitated product was extracted into a large volume of diethyl ether/methanol, dried over anhydrous sodium sulfate, filtered and the solvents removed in vacuo. The residue was triturated with ethanol/diethyl ether and collected to give 3.66 g (95% yield), mp: 238°-239° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furo[3,2-b]pyridine-6-carboxylic acid
Reactant of Route 2
Furo[3,2-b]pyridine-6-carboxylic acid
Reactant of Route 3
Furo[3,2-b]pyridine-6-carboxylic acid
Reactant of Route 4
Furo[3,2-b]pyridine-6-carboxylic acid
Reactant of Route 5
Furo[3,2-b]pyridine-6-carboxylic acid
Reactant of Route 6
Furo[3,2-b]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.